molecular formula C9H4BrCl2NO B11840178 3-Bromo-5,8-dichloroquinolin-2(1H)-one

3-Bromo-5,8-dichloroquinolin-2(1H)-one

Cat. No.: B11840178
M. Wt: 292.94 g/mol
InChI Key: GUBOPMUZQWGPAH-UHFFFAOYSA-N
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Description

3-Bromo-5,8-dichloroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H4BrCl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,8-dichloroquinolin-2(1H)-one typically involves the bromination and chlorination of quinolin-2(1H)-one. The process can be summarized as follows:

    Bromination: Quinolin-2(1H)-one is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 5 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,8-dichloroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

3-Bromo-5,8-dichloroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5,8-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoquinolin-2(1H)-one
  • 5,8-Dichloroquinolin-2(1H)-one
  • 3,5,8-Trichloroquinolin-2(1H)-one

Uniqueness

3-Bromo-5,8-dichloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. This combination allows for versatile chemical modifications and enhances its potential in various applications compared to its analogs.

Properties

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.94 g/mol

IUPAC Name

3-bromo-5,8-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H4BrCl2NO/c10-5-3-4-6(11)1-2-7(12)8(4)13-9(5)14/h1-3H,(H,13,14)

InChI Key

GUBOPMUZQWGPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)Br)Cl

Origin of Product

United States

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